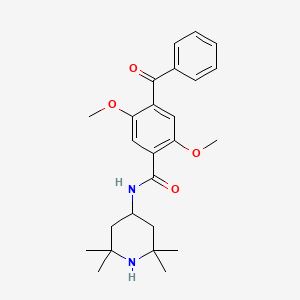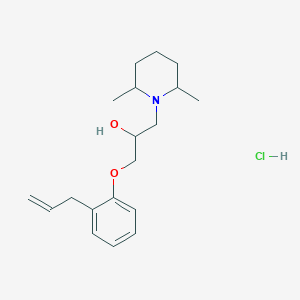![molecular formula C12H13N3O3S2 B5124350 N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5124350.png)
N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide, commonly known as MTSEA, is a chemical compound widely used in scientific research. It belongs to the class of sulfhydryl-reactive compounds and is used to modify proteins and other biomolecules. MTSEA has been extensively studied for its mechanism of action and its biochemical and physiological effects.
作用机制
MTSEA is a sulfhydryl-reactive compound that selectively modifies cysteine residues in proteins. It reacts with the thiol group of cysteine residues to form a covalent bond, which can lead to changes in protein structure and function. The reaction between MTSEA and cysteine residues is highly specific, as it requires the presence of a neighboring amino acid that stabilizes the reactive intermediate. This specificity allows researchers to selectively modify specific cysteine residues in proteins, which can provide insights into protein structure and function.
Biochemical and Physiological Effects
MTSEA has been shown to have a wide range of biochemical and physiological effects. It can modify the activity, stability, and interactions of proteins, which can lead to changes in cellular signaling pathways, ion transport, and membrane potential. MTSEA has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and excitotoxicity. In addition, MTSEA has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
MTSEA has several advantages for lab experiments. It is a highly specific tool for studying protein structure and function, as it can selectively modify cysteine residues in proteins. It is also a relatively small molecule, which allows it to penetrate cell membranes and interact with intracellular proteins. However, MTSEA has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. In addition, MTSEA can modify multiple cysteine residues in a protein, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of MTSEA in scientific research. One area of focus is the development of new derivatives of MTSEA that can selectively modify different amino acid residues in proteins. Another area of focus is the use of MTSEA in combination with other techniques, such as mass spectrometry and X-ray crystallography, to study protein structure and function. Finally, the use of MTSEA in animal models of disease, such as neurodegenerative diseases and inflammatory disorders, could provide insights into the role of specific proteins in these conditions.
合成方法
MTSEA can be synthesized by reacting 2-chloroacetyl chloride with 2-amino-4-methylthiazole in the presence of a base. The resulting intermediate is then reacted with 4-methylphenylamine and sodium sulfite to yield MTSEA. The purity of the compound can be improved by recrystallization or chromatography.
科学研究应用
MTSEA is widely used in scientific research as a tool to study protein structure and function. It is used to modify cysteine residues in proteins, which can lead to changes in protein activity, stability, and interactions. MTSEA is also used to study ion channels, transporters, and receptors, as it can modify specific cysteine residues that are involved in the function of these proteins. In addition, MTSEA is used to study the conformational changes that occur in proteins during ligand binding, as it can selectively modify cysteine residues that are involved in these changes.
属性
IUPAC Name |
N-[5-[(4-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-8-3-5-10(6-4-8)15-20(17,18)11-7-13-12(19-11)14-9(2)16/h3-7,15H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBFJCLXWCIETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CN=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(4-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-isopropyl-N-(2-methoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5124282.png)
![ethyl 4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5124306.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide](/img/structure/B5124308.png)




![(2R*,6S*)-4-(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B5124346.png)
![4-bromo-3-{[(3-hydroxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)

![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5124383.png)

![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5124395.png)